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molecular formula C5H3F7 B097831 1,1,2,2,3,3,4-Heptafluorocyclopentane CAS No. 15290-77-4

1,1,2,2,3,3,4-Heptafluorocyclopentane

Cat. No. B097831
M. Wt: 196.07 g/mol
InChI Key: IDBYQQQHBYGLEQ-UHFFFAOYSA-N
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Patent
US08609742B2

Procedure details

To the 30 wt % 1,1,2,2,3,3,4-heptafluorocyclopentane solution of a perfluoropolyetherurethane acrylate composition, 0.06 g of butylhydroxytoluene was added, followed by dissolution while stirring. The resultant solution was warmed to 50° C. and 1,1,2,2,3,3,4-heptafluorocyclopentane was distilled off under reduced pressure (under about 100 mmHg for about 1.5 hours). 460 g of 2,2,3,3-tetrafluoropropanol was added and then distilled off under reduced pressure (under about 70 mmHg for about 2 hours) to obtain a 20 wt % 2,2,3,3-tetrafluoropropanol solution of a perfluoropolyetheracrylate composition (“20 wt % fluorine alcohol solution B of a perfluoropolyetherurethane acrylate composition”).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:12])[CH2:6]C(F)C(F)(F)[C:3]1([F:11])[F:10].[C:13]([O-:17])(=[O:16])[CH:14]=[CH2:15].CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1>>[F:1][C:2]([F:12])([CH:3]([F:11])[F:10])[CH2:6][OH:16].[C:13]([O-:17])(=[O:16])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(C(C1)F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Name
Quantity
0.06 g
Type
reactant
Smiles
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
followed by dissolution
DISTILLATION
Type
DISTILLATION
Details
1,1,2,2,3,3,4-heptafluorocyclopentane was distilled off under reduced pressure (under about 100 mmHg for about 1.5 hours)
Duration
1.5 h
ADDITION
Type
ADDITION
Details
460 g of 2,2,3,3-tetrafluoropropanol was added
DISTILLATION
Type
DISTILLATION
Details
distilled off under reduced pressure (under about 70 mmHg for about 2 hours)
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC(CO)(C(F)F)F
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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